Dihydroxymelphalan

Übersicht

Beschreibung

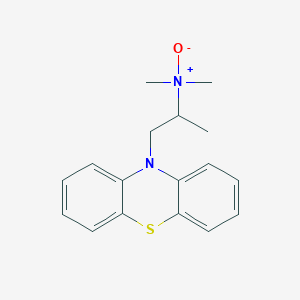

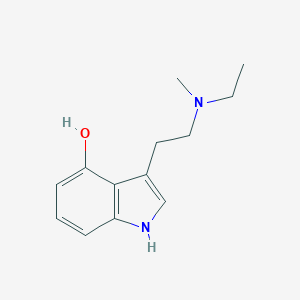

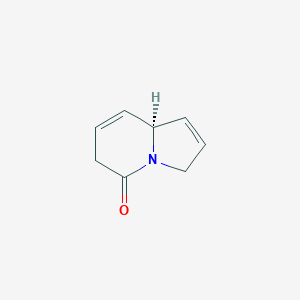

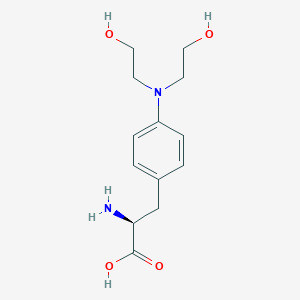

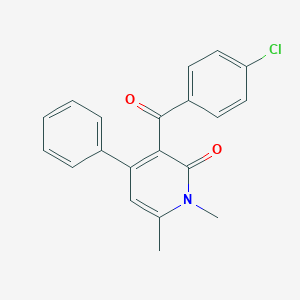

Dihydroxy Melphalan is a chemical compound with the molecular formula C13H20N2O4. It is an inactive degradation product of Melphalan, a well-known chemotherapy drug used to treat multiple myeloma and ovarian carcinoma . Dihydroxy Melphalan is formed by the hydrolysis of Melphalan via the intermediate Monohydroxy Melphalan in aqueous solutions, including cell culture medium and human plasma .

Wissenschaftliche Forschungsanwendungen

Dihydroxy Melphalan is primarily studied as a degradation product of Melphalan. Its formation and stability are important in understanding the pharmacokinetics and pharmacodynamics of Melphalan in biological systems . Research on Dihydroxy Melphalan helps in developing better formulations and delivery methods for Melphalan to improve its therapeutic efficacy and reduce side effects .

Wirkmechanismus

As an inactive degradation product, Dihydroxy Melphalan does not have a direct mechanism of action. understanding its formation and degradation pathways is crucial in the context of Melphalan’s mechanism of action. Melphalan exerts its effects by alkylating DNA, leading to cross-linking and inhibition of DNA synthesis and transcription . The hydrolysis of Melphalan to Dihydroxy Melphalan represents a pathway for the drug’s inactivation and clearance from the body .

Biochemische Analyse

Biochemical Properties

Dihydroxy Melphalan interacts with various enzymes, proteins, and other biomolecules. It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . Once inside the cell, Dihydroxy Melphalan binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Cellular Effects

Dihydroxy Melphalan has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication and causing cell cycle arrest, which results in cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dihydroxy Melphalan exerts its effects at the molecular level through a series of interactions with biomolecules. It forms covalent bonds between DNA strands, creating intrastrand cross-links . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive .

Temporal Effects in Laboratory Settings

Over time, Dihydroxy Melphalan’s effects can change in laboratory settings. The intravenous formulation of Melphalan, from which Dihydroxy Melphalan is derived, is unstable and decomposes at a rate of 1% every 10 minutes . This instability effectively prohibits the study of prolonged infusions of the drug and hinders storage of blood fractions containing the drug for bulk analysis .

Dosage Effects in Animal Models

The effects of Dihydroxy Melphalan vary with different dosages in animal models. In a study on pigs, it was found that Melphalan had dose-dependent cytotoxic effects . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .

Metabolic Pathways

Dihydroxy Melphalan is involved in several metabolic pathways. It is formed by the non-enzymatic hydrolysis of Melphalan to mono- and di-hydroxyethylamine derivatives . These compounds have minimal antitumor activity and can be ignored for purposes of pharmacodynamic analysis .

Transport and Distribution

Dihydroxy Melphalan is rapidly transported across the cell membrane due to its lipophilicity . Once inside the cell, it is almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules, such as Melphalan and desethyl-melflufen .

Subcellular Localization

Given that it is rapidly transported into the cytoplasm and hydrolyzed to more hydrophilic molecules , it can be inferred that Dihydroxy Melphalan likely localizes within the cytoplasm of cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dihydroxy Melphalan typically involves the hydrolysis of Melphalan. Melphalan undergoes hydrolysis in aqueous solutions to form Monohydroxy Melphalan, which further hydrolyzes to produce Dihydroxy Melphalan . The reaction conditions for this process include the presence of water and a suitable pH range to facilitate the hydrolysis reactions.

Industrial Production Methods

Industrial production of Dihydroxy Melphalan is not common due to its status as an inactive degradation product. the synthesis of Melphalan, from which Dihydroxy Melphalan is derived, involves several steps, including the protection of the glycinic amino group, esterification, catalytic hydrogenation, bishydroxyethylation, chlorination, and hydrolysis .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydroxy Melphalan primarily undergoes hydrolysis reactions. It is formed through the hydrolysis of Melphalan and Monohydroxy Melphalan .

Common Reagents and Conditions

The hydrolysis reactions that produce Dihydroxy Melphalan typically require water as the solvent and a suitable pH range to facilitate the reaction. No specific reagents are required beyond those necessary to maintain the appropriate reaction conditions.

Major Products Formed

The major product formed from the hydrolysis of Melphalan is Dihydroxy Melphalan, with Monohydroxy Melphalan as an intermediate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Melphalan: The parent compound from which Dihydroxy Melphalan is derived.

Monohydroxy Melphalan: An intermediate in the hydrolysis of Melphalan to Dihydroxy Melphalan.

Melphalan Flufenamide: A derivative of Melphalan designed to improve its delivery and efficacy.

Uniqueness

Dihydroxy Melphalan is unique in that it is an inactive degradation product, providing insights into the stability and degradation pathways of Melphalan. Its study is essential for improving the pharmacological profile of Melphalan and developing better therapeutic strategies .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGUXSYETMNGJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222467 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72143-20-5 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYMELPHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)